Triptorelin

Catalog No.
S1659701
CAS No.
57773-63-4
M.F
C64H82N18O13
M. Wt
1311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptorelin

CAS Number

57773-63-4

Product Name

Triptorelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C64H82N18O13

Molecular Weight

1311.4 g/mol

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1

InChI Key

VXKHXGOKWPXYNA-PGBVPBMZSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Synonyms

6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig); AY 25650; AY-25650; AY25650; CL 118532; CL-118532; CL118532; D-Trp-6-LH-RH; Decapeptyl; Decapeptyl Depot; Decapeptyl LP; Decapeptyl Trimestral; Embonate, Triptorelin; GnRH, Trp(6)-; LHRH, Trp(6)-; LHRH, Tryptophyl(6)-; Pamoate, Triptorelin; Trelstar; Trimestral, Decapeptyl; Triptorelin; Triptorelin Embonate; triptorelin pamoate; Wy 42462; Wy-42462; Wy42462

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8

Diagnosis:

  • Central precocious puberty (CPP): Triptorelin stimulation tests are used to diagnose CPP in girls, especially when the gold standard GnRH test is unavailable. Studies have shown its effectiveness in stimulating Luteinizing Hormone (LH) release, comparable to the GnRH test, aiding in CPP diagnosis .

Treatment:

  • Prostate cancer: Triptorelin is a first-line treatment for hormone-responsive prostate cancer. It functions by suppressing testosterone production, thereby slowing cancer growth. Research suggests it's as effective as surgical castration in this context .
  • Assisted reproductive technologies (ART): Triptorelin's ability to control gonadotropin release finds application in ART procedures like In Vitro Fertilization (IVF). It helps regulate ovarian stimulation, leading to a higher number of good quality embryos .
  • Other potential applications: Research is ongoing to explore triptorelin's potential in managing conditions like endometriosis, uterine fibroids, and Polycystic Ovary Syndrome (PCOS) due to its ability to modulate hormone levels .

Understanding hormone regulation:

  • HPG axis: Studies using triptorelin help researchers understand the intricate workings of the Hypothalamic-Pituitary-Gonadal (HPG) axis, a complex hormonal pathway governing reproduction. Triptorelin's effects on LH and FSH levels provide valuable insights into this system's function .

Cancer research:

  • Combined therapy: Studies investigate the effectiveness of combining triptorelin with other anticancer drugs like cisplatin to improve treatment outcomes in various cancers, including ovarian cancer .
  • Ovarian protection: Research explores triptorelin's potential to protect ovarian function in women undergoing chemotherapy for specific cancers, potentially reducing long-term side effects .

Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone, primarily used as a medication to manage hormone-sensitive conditions. Its chemical formula is C64H82N18O13C_{64}H_{82}N_{18}O_{13}, and it has a molar mass of approximately 1311.473 g/mol. Triptorelin acts as a potent agonist at the gonadotropin-releasing hormone receptor, stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This initial stimulation is followed by a downregulation of gonadotropin secretion, leading to decreased levels of testosterone in men and estrogen in women, making it effective in treating conditions such as advanced prostate cancer, endometriosis, and central precocious puberty .

The biological activity of triptorelin is characterized by its ability to modulate hormonal levels effectively. It causes an initial surge in gonadotropins, which can exacerbate symptoms related to hormone-sensitive tumors before leading to a significant reduction in serum testosterone levels—often comparable to surgical castration. This mechanism is particularly beneficial in managing advanced prostate cancer, where lowering testosterone can slow tumor progression . Additionally, triptorelin has been employed off-label for various conditions including gender dysphoria and severe sexual deviations due to its capacity to suppress sex hormones .

Triptorelin can be synthesized through solid-phase peptide synthesis techniques. This method involves sequentially adding protected amino acids to a growing peptide chain on a solid support. The final product undergoes deprotection and cleavage from the support to yield triptorelin in its active form. The synthesis process allows for precise control over the sequence and structure of the peptide, ensuring high purity and bioactivity .

Triptorelin has multiple clinical applications:

  • Prostate Cancer: Used as part of androgen deprivation therapy.
  • Endometriosis: Helps reduce uterine fibroids.
  • Central Precocious Puberty: Administered to delay early onset puberty in children.
  • Hormone Replacement Therapy: Used in transgender individuals for hormonal suppression.
  • Chemical Castration: Employed in managing sexual urges in certain populations .

Triptorelin interacts with various biological systems, primarily affecting hormone levels. Its initial stimulation of gonadotropins can lead to temporary increases in testosterone and estrogen before their subsequent decline. Adverse effects may include hot flashes, mood changes, and potential metabolic alterations such as insulin resistance or non-alcoholic fatty liver disease . Interaction studies have shown that while triptorelin does not significantly affect hepatic enzymes, caution is advised when used alongside other medications that influence hormonal pathways.

Triptorelin belongs to a class of drugs known as gonadotropin-releasing hormone analogs. Other compounds in this category include:

CompoundMechanism of ActionPrimary Uses
LeuprolideGnRH agonist; suppresses gonadotropinsProstate cancer, endometriosis
GoserelinGnRH agonist; inhibits steroidogenesisProstate cancer, breast cancer
HistrelinGnRH agonist; reduces sex hormonesCentral precocious puberty
DegarelixGnRH antagonist; directly inhibits LH/FSHProstate cancer
RelugolixGnRH antagonist; lowers testosterone levelsProstate cancer

Uniqueness of Triptorelin: Unlike some other analogs that may function as antagonists (such as Degarelix), triptorelin initially stimulates hormone release before inducing suppression. This unique mechanism allows for its specific applications in both acute and chronic hormonal management scenarios.

Decapeptide Architecture (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂)

Triptorelin is a synthetic decapeptide comprising ten amino acid residues arranged in the specific sequence pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-D-tryptophyl-leucyl-arginyl-prolyl-glycinamide [1] [21]. This decapeptide structure represents a carefully engineered analog of the naturally occurring gonadotropin-releasing hormone, designed to enhance both pharmacological potency and metabolic stability [1] [8]. The linear arrangement of these amino acids creates a peptide chain that maintains the essential structural elements required for biological activity while incorporating strategic modifications to improve therapeutic efficacy [6] [10].

The pyroglutamate residue at position 1 forms a cyclic structure through intramolecular cyclization, creating a stable five-membered lactam ring that protects the amino terminus from enzymatic degradation [10]. The histidine residue at position 2 provides critical receptor binding capability through its imidazole side chain, which can participate in hydrogen bonding interactions with the gonadotropin-releasing hormone receptor [10] [11]. The tryptophan residue at position 3 contributes essential aromatic interactions necessary for receptor activation and signal transduction [10] [23].

PositionAmino AcidStructural Significance
1pGluPyroglutamate protects N-terminus from aminopeptidases
2HisCritical for receptor binding
3TrpEssential for receptor activation
4SerInvolved in backbone hydrolysis and epimerization
5TyrAromatic interaction with receptor
6D-TrpD-amino acid substitution enhances stability and potency
7LeuHydrophobic interaction
8ArgEssential for high-affinity binding
9ProContributes to β-turn conformation
10Gly-NH₂C-terminal amidation essential for biological activity

D-Tryptophan Substitution Significance at Position 6

The substitution of the naturally occurring glycine residue with D-tryptophan at position 6 represents the most critical structural modification in triptorelin, fundamentally altering both the peptide's conformational properties and its biological activity [6] [10]. This D-amino acid substitution enhances the peptide's resistance to enzymatic degradation while simultaneously increasing its binding affinity to the gonadotropin-releasing hormone receptor by approximately 1000-fold compared to the native hormone [6] [23].

The D-tryptophan residue at position 6 stabilizes the peptide's three-dimensional structure by promoting the formation of a characteristic β-II' turn conformation that brings the amino and carboxyl termini into close proximity [6] [23]. This conformational constraint is essential for optimal receptor binding, as it positions the key pharmacophoric elements in the correct spatial arrangement for high-affinity interactions [10]. The presence of the D-amino acid also significantly reduces the metabolic clearance rate of the peptide by preventing cleavage by endopeptidases that typically recognize and cleave peptide bonds involving L-amino acids [6] [17].

Research has demonstrated that the D-tryptophan substitution at position 6 not only enhances binding affinity but also increases the duration of receptor activation [6]. The aromatic indole side chain of D-tryptophan contributes additional hydrophobic and π-π stacking interactions with the receptor binding site, further stabilizing the peptide-receptor complex [6] [23]. Studies comparing various D-amino acid substitutions at position 6 have confirmed that D-tryptophan provides optimal balance between binding affinity, receptor activation potency, and metabolic stability [6].

Terminal Modifications and Functional Groups

The terminal modifications of triptorelin are crucial for its biological activity and metabolic stability, with both the amino and carboxyl termini incorporating specific structural features that enhance peptide performance [10] [11]. The amino terminus features a pyroglutamate residue formed through the cyclization of glutamic acid, creating a stable lactam ring that serves as a protective group against aminopeptidase degradation [10]. This modification effectively blocks the amino terminus from enzymatic attack, significantly extending the peptide's half-life in biological systems [10] [20].

The carboxyl terminus incorporates a glycinamide group, where the terminal glycine residue is amidated to form a primary amide functional group [7] [10]. This C-terminal amidation is essential for biological activity, as it prevents degradation by carboxypeptidases and maintains the proper electrostatic properties required for receptor binding [10]. The amide group also contributes to the overall conformational stability of the peptide by participating in intramolecular hydrogen bonding networks that help maintain the bioactive conformation [10] [11].

The presence of multiple functional groups throughout the peptide chain, including the imidazole ring of histidine, the indole rings of both tryptophan residues, the phenolic hydroxyl group of tyrosine, and the guanidinium group of arginine, creates a complex array of potential interaction sites [1] [4]. These functional groups enable triptorelin to form multiple types of intermolecular interactions with its receptor, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts [23]. The strategic positioning of these functional groups within the decapeptide structure optimizes the binding affinity and selectivity for the gonadotropin-releasing hormone receptor [6] [23].

Physicochemical Characterization

Molecular Formula (C₆₄H₈₂N₁₈O₁₃) and Structural Parameters

The molecular formula of triptorelin, C₆₄H₈₂N₁₈O₁₃, reflects the complex composition of this decapeptide, incorporating 64 carbon atoms, 82 hydrogen atoms, 18 nitrogen atoms, and 13 oxygen atoms [3] [4]. This molecular composition arises from the specific arrangement of the ten constituent amino acids, each contributing their characteristic elemental composition to the overall molecular structure [1] [3]. The high nitrogen content, representing 19.22% of the total molecular composition, reflects the presence of multiple amino groups, imidazole rings, indole rings, and the terminal amide functionality [4] [8].

The structural parameters of triptorelin demonstrate several key physicochemical characteristics that influence its biological behavior and pharmaceutical properties [2] [4]. The molecule exhibits a complex three-dimensional structure with multiple chiral centers, including nine stereocenters that define the spatial arrangement of the amino acid residues [3]. The presence of the D-tryptophan residue at position 6 introduces an additional stereochemical element that significantly influences the peptide's conformational properties [6].

ParameterValue
Molecular FormulaC₆₄H₈₂N₁₈O₁₃
Carbon Content58.61%
Hydrogen Content6.30%
Nitrogen Content19.22%
Oxygen Content15.86%
Number of Chiral Centers9
Number of Rotatable Bonds33
Hydrogen Bond Acceptors17
Hydrogen Bond Donors18

The molecular structure incorporates 33 rotatable bonds, indicating significant conformational flexibility that allows the peptide to adopt multiple conformational states in solution [2]. This flexibility is balanced by the constraining effects of the cyclic pyroglutamate residue and the β-turn promoting D-tryptophan substitution [10]. The molecule contains 17 hydrogen bond acceptor sites and 18 hydrogen bond donor sites, enabling extensive intermolecular interactions with both solvent molecules and biological targets [2].

Molecular Weight and Mass Spectral Characteristics

The molecular weight of triptorelin is precisely determined as 1311.45 daltons for the free base form, with a monoisotopic mass of 1310.630875 daltons [3] [4] [25]. This molecular weight places triptorelin within the optimal range for peptide pharmaceuticals, being sufficiently large to provide specificity and potency while remaining small enough to allow for reasonable bioavailability and tissue penetration [12] [13]. The molecular weight determination has been confirmed through high-resolution mass spectrometry, which provides accurate mass measurements essential for structural confirmation and purity assessment [13].

Mass spectral analysis of triptorelin reveals characteristic fragmentation patterns that are utilized for analytical identification and quantification [13]. The peptide undergoes predictable fragmentation under collision-induced dissociation conditions, producing diagnostic product ions at mass-to-charge ratios of 328.3 and 249.0, which serve as quantifier and qualifier ions respectively [13]. These fragmentation products result from specific peptide bond cleavages that occur preferentially at certain amino acid residues, particularly at the serine and tyrosine positions [13].

The mass spectral behavior of triptorelin in tandem mass spectrometry applications demonstrates excellent sensitivity and selectivity for analytical determinations [13]. The doubly charged molecular ion at m/z 656.5 serves as the precursor ion for multiple reaction monitoring experiments, enabling highly specific detection and quantification in complex biological matrices [13]. The characteristic fragmentation pathways have been thoroughly characterized and validated for pharmaceutical analysis and bioanalytical applications [13].

Solubility Profile and Solution Behavior

The solubility characteristics of triptorelin reflect the complex interplay between its hydrophilic and hydrophobic structural elements, resulting in moderate aqueous solubility that is highly dependent on pH and ionic strength [12] [15] [20]. In pure water, triptorelin exhibits limited solubility, classified as slightly soluble, with enhanced dissolution observed under mildly acidic conditions due to protonation of basic amino acid residues [12] [15]. The peptide demonstrates improved solubility in phosphate-buffered saline at physiological pH 7.2, reaching approximately 3 milligrams per milliliter [12].

Organic solvent solubility studies reveal that triptorelin shows enhanced dissolution in polar aprotic solvents, with solubility values of approximately 3 milligrams per milliliter in dimethyl sulfoxide and 10 milligrams per milliliter in dimethyl formamide [12]. These solubility characteristics are attributed to the peptide's ability to form hydrogen bonds with polar solvents while maintaining favorable solvation of its aromatic amino acid residues [12]. The solubility profile is further influenced by the presence of multiple ionizable groups, including the histidine imidazole, arginine guanidinium, and tyrosine phenolic hydroxyl groups [15].

Solution behavior studies indicate that triptorelin undergoes conformational changes in response to variations in pH, temperature, and ionic strength [16] [20]. The peptide demonstrates maximum stability and optimal solution properties at pH 5.0, where the balance between charged and neutral species promotes favorable intermolecular interactions [20]. At higher pH values, increased ionization of acidic groups leads to enhanced electrostatic repulsion and potential aggregation, while at lower pH values, protonation of basic residues can result in altered conformational equilibria [20].

Stability Parameters and Degradation Kinetics

The stability profile of triptorelin has been extensively characterized through accelerated stability studies and real-time storage evaluations, revealing specific degradation pathways and kinetic parameters that are crucial for pharmaceutical development [17] [20]. Under optimal storage conditions consisting of acetate buffer at pH 5.0 with 3% mannitol at -20°C, triptorelin exhibits a predicted shelf life (t₉₀%) of 7.7 years at 20°C [20]. This exceptional stability reflects the strategic structural modifications incorporated into the peptide design, particularly the terminal protective groups and the D-amino acid substitution [17] [20].

Degradation kinetic studies have identified the L-serine residue at position 4 as the primary site of chemical degradation, where the peptide undergoes both solvent-catalyzed backbone hydrolysis and hydroxyl-catalyzed epimerization [17]. The degradation follows first-order kinetics with respect to peptide concentration, and the rate constants are highly dependent on pH, temperature, and buffer composition [17] [20]. Temperature studies reveal that degradation rates increase exponentially with temperature, following Arrhenius kinetics with an activation energy typical of peptide hydrolysis reactions [17].

Stability ParameterValue/Description
Predicted t₉₀% at 20°C7.7 years (acetate buffer, pH 5.0)
Primary degradation siteL-serine residue (position 4)
Degradation mechanismSolvent-catalyzed backbone hydrolysis and epimerization
Optimal pH for stability5.0
Temperature dependenceArrhenius kinetics
Buffer effectAcetate > other buffers; phosphate increases degradation

Buffer composition significantly influences degradation kinetics, with acetate buffers providing superior stability compared to phosphate or other buffer systems [20]. Phosphate buffers actually accelerate degradation through specific catalytic effects, while acetate buffers appear to provide some protective effect through favorable ion-pairing interactions [20]. The ionic strength of buffer solutions shows minimal impact on stability, suggesting that electrostatic effects are not the primary determinants of degradation kinetics [20].

Salt Forms and Derivatives

Triptorelin Pamoate (C₈₇H₉₈N₁₈O₁₉)

Triptorelin pamoate represents a carefully engineered salt form that incorporates pamoic acid as the counterion to create a pharmaceutical formulation with enhanced stability and controlled release characteristics [5] [9] [22]. The molecular formula C₈₇H₉₈N₁₈O₁₉ reflects the combination of the triptorelin decapeptide with pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)), resulting in a total molecular weight of 1699.85 daltons [5] [22]. This salt formation significantly alters the physicochemical properties of the peptide, creating a formulation that is particularly well-suited for sustained-release injectable preparations [18].

The pamoate salt exhibits distinct crystalline properties that contribute to its pharmaceutical utility, forming stable crystal structures that provide controlled dissolution characteristics [22]. The pamoic acid counterion creates extensive intermolecular interactions through hydrogen bonding networks involving the naphthoic acid carboxyl groups and the basic amino acid residues of triptorelin [9]. These interactions result in reduced aqueous solubility compared to other salt forms, which is advantageous for creating depot formulations that provide sustained peptide release over extended periods [18].

The formation of triptorelin pamoate involves specific stoichiometric relationships between the peptide and the pamoic acid counterion, with the salt typically formed through controlled precipitation from organic solvents [18] [22]. The resulting crystalline material demonstrates excellent chemical stability under appropriate storage conditions, with the pamoate counterion providing additional protection against degradation pathways [18]. The salt form is particularly resistant to moisture absorption, making it suitable for pharmaceutical manufacturing and storage [22].

Triptorelin Acetate (C₆₆H₈₆N₁₈O₁₅)

Triptorelin acetate represents the most commonly utilized salt form in pharmaceutical applications, incorporating acetic acid as the counterion to create a stable, water-soluble formulation with favorable handling characteristics [2] [7] [15]. The molecular formula C₆₆H₈₆N₁₈O₁₅ indicates the addition of two acetate units to the triptorelin base structure, resulting in a molecular weight of 1371.50 daltons [2] [8]. This salt form demonstrates excellent stability profiles and is particularly well-suited for both immediate-release and modified-release formulations [15] [18].

The acetate salt formation involves the protonation of basic amino acid residues, primarily the histidine imidazole and arginine guanidinium groups, by acetic acid [7] [15]. This protonation creates ionic interactions that stabilize the salt structure while maintaining the peptide in a form that readily dissolves in aqueous media [15]. The acetate counterions also participate in hydrogen bonding networks that contribute to the overall stability of the crystalline structure [15].

Triptorelin acetate exhibits superior solubility characteristics compared to the free base, with enhanced dissolution in both aqueous and mixed solvent systems [15]. The salt demonstrates excellent stability in acetate buffer systems, where the presence of excess acetate ions provides a buffering effect that maintains optimal pH conditions for peptide stability [20]. The acetate form shows particularly favorable stability profiles when formulated with appropriate excipients such as mannitol, which serves as a stabilizing agent and bulking agent in lyophilized formulations [20].

Comparative Analysis of Salt Forms

The comparative analysis of triptorelin salt forms reveals significant differences in physicochemical properties, stability profiles, and pharmaceutical applications that make each form suitable for specific therapeutic applications [18] [22]. The molecular weight differences between the acetate (1371.50 daltons) and pamoate (1699.85 daltons) forms reflect the substantial contribution of the pamoic acid counterion, which accounts for approximately 24% of the total molecular weight in the pamoate salt [8] [22].

PropertyTriptorelin AcetateTriptorelin Pamoate
Molecular FormulaC₆₆H₈₆N₁₈O₁₅C₈₇H₉₈N₁₈O₁₉
Molecular Weight (g/mol)1371.501699.85
CAS Number140194-24-7124508-66-3
Aqueous SolubilityModerately solublePoorly soluble
Primary ApplicationImmediate/short-actingSustained-release depot
Storage Temperature-20°C-10 to -25°C

Solubility profiles demonstrate marked differences between the salt forms, with triptorelin acetate showing enhanced aqueous solubility that facilitates rapid dissolution and absorption, while triptorelin pamoate exhibits reduced solubility that enables sustained release characteristics [15] [18]. The acetate salt readily dissolves in physiological fluids, making it appropriate for applications requiring rapid onset of action, whereas the pamoate salt provides controlled dissolution that supports extended-duration therapy [18].

Stability comparisons reveal that both salt forms demonstrate excellent chemical stability under appropriate storage conditions, with the acetate form showing optimal stability in acetate-buffered systems and the pamoate form exhibiting superior moisture resistance [18] [20]. The crystalline structures of both salts provide protection against degradation, with the pamoate form offering additional stability advantages due to the protective effects of the large aromatic counterion [22]. Manufacturing considerations favor the acetate salt for conventional formulations due to its superior handling characteristics and processing flexibility, while the pamoate salt requires specialized processing techniques to maintain its sustained-release properties [18].

Three-Dimensional Structure Analysis

Conformational States in Solution

Triptorelin exhibits significant conformational flexibility in solution, existing as a dynamic equilibrium of multiple conformational states that interconvert on timescales relevant to biological interactions [6] [10] [23]. The predominant conformation in aqueous solution features a characteristic β-II' turn structure encompassing residues tyrosine-5 through arginine-8, which brings the amino and carboxyl termini into close spatial proximity [10] [23]. This turn conformation is stabilized by intramolecular hydrogen bonding interactions, particularly involving the arginine-8 side chain, which forms critical contacts with backbone carbonyl groups [23].

The presence of the D-tryptophan residue at position 6 significantly influences the conformational equilibrium by promoting the formation of the bioactive turn conformation [6] [23]. Substitution studies have demonstrated that the D-amino acid at position 6 enhances the stability of folded conformers by approximately 1000-fold compared to the natural L-glycine residue, effectively shifting the conformational equilibrium toward the receptor-binding conformation [6]. The D-tryptophan substitution also reduces the metabolic clearance of the peptide by stabilizing conformations that are less susceptible to enzymatic degradation [6].

Nuclear magnetic resonance studies have revealed that triptorelin undergoes pH-dependent conformational changes, with optimal structural integrity maintained at slightly acidic pH values around 5.0 [20]. At physiological pH, the peptide adopts a more extended conformation due to electrostatic repulsion between ionized residues, while at acidic pH values, protonation of basic residues promotes more compact conformations through reduced charge repulsion [20]. Temperature effects on conformation are also significant, with elevated temperatures favoring more extended conformations and potentially disrupting the critical turn structure [16].

Crystallographic Studies

Crystallographic analysis of triptorelin and its derivatives has provided detailed insights into the solid-state structure and intermolecular packing arrangements that influence both stability and biological activity [14] [19]. X-ray diffraction studies of triptorelin-containing crystalline materials reveal complex unit cell structures with multiple molecules per asymmetric unit, reflecting the conformational flexibility of the peptide backbone [19]. The crystalline forms exhibit characteristic diffraction patterns with major peaks corresponding to regular spacing distances that arise from the ordered arrangement of peptide chains [19].

Powder X-ray diffraction analysis of triptorelin salt forms demonstrates distinct crystalline polymorphs, each with characteristic diffraction patterns that serve as fingerprints for phase identification and purity assessment [19]. The pamoate salt form exhibits particularly well-defined crystalline structure with sharp diffraction peaks indicative of high crystalline order, while the acetate salt shows somewhat broader peaks reflecting greater conformational disorder in the solid state [19]. Temperature-dependent diffraction studies reveal thermal expansion coefficients and potential phase transitions that are important for pharmaceutical stability and processing [14].

The crystal packing arrangements in triptorelin structures are stabilized by extensive hydrogen bonding networks involving both backbone and side chain functional groups [14] [19]. These intermolecular interactions include contacts between terminal amide groups, aromatic π-π stacking interactions between tryptophan residues, and electrostatic interactions between charged amino acid side chains [19]. The specific packing motifs observed in crystallographic studies correlate with the observed stability and solubility characteristics of different salt forms [14].

Nuclear Magnetic Resonance-Based Structural Determination

Nuclear magnetic resonance spectroscopy has been extensively employed to characterize the solution structure of triptorelin, providing detailed information about conformational dynamics, intramolecular interactions, and environmental effects on peptide structure [11] [24]. Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been used to establish through-space and through-bond connectivity patterns that define the three-dimensional structure [11] [24]. These studies reveal that triptorelin adopts a predominantly folded conformation in aqueous solution, with NOE contacts consistent with the β-turn structure identified through other analytical methods [11].

The NMR-derived structural information demonstrates that the D-tryptophan residue at position 6 serves as a critical conformational constraint, with distinctive chemical shift patterns that reflect its unique stereochemical environment [6] [11]. Cross-peaks in two-dimensional NMR spectra indicate specific through-space contacts between the D-tryptophan aromatic system and adjacent amino acid residues, confirming the importance of this substitution in stabilizing the bioactive conformation [6]. Variable temperature NMR studies reveal the thermodynamic parameters associated with conformational transitions, including the energy barriers between different conformational states [11].

Chemical shift analysis provides insights into the electronic environments of individual amino acid residues, with aromatic residues showing characteristic upfield or downfield shifts that reflect π-π stacking interactions and hydrogen bonding patterns [11] [24]. The histidine imidazole chemical shifts are particularly sensitive to pH changes, providing a probe for monitoring protonation states and local electrostatic environments [11]. Dynamic NMR measurements reveal exchange processes between conformational states on timescales ranging from microseconds to milliseconds, indicating the presence of multiple conformers in rapid equilibrium [24].

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis represents the predominant methodology for triptorelin production, offering superior control over reaction conditions and product purity compared to solution-phase alternatives [1] [2]. The systematic assembly of the decapeptide sequence on solid support enables efficient purification through simple washing procedures and facilitates automated synthesis protocols.

Fmoc-Based Strategies

The 9-fluorenylmethyloxycarbonyl strategy constitutes the foundation of modern triptorelin synthesis, providing orthogonal protection schemes compatible with acid-labile side-chain protecting groups [3] [4]. This approach employs base-labile amino-terminal protection that is readily removed using piperidine solutions, while maintaining stability under the acidic conditions required for final cleavage and global deprotection.

Research has demonstrated that environmentally sustainable Fmoc removal protocols utilizing sodium hydroxide in 2-methyltetrahydrofuran and methanol mixtures achieve comparable efficiency to traditional piperidine-based methods [3] [4]. The optimized protocol employs a 3:1 ratio of 2-methyltetrahydrofuran to methanol with 0.2 molar sodium hydroxide, achieving quantitative Fmoc removal while maintaining peptide integrity [4]. This green chemistry approach eliminates hazardous dichloromethane and reduces dimethylformamide consumption significantly.

The application of field-enhanced sample injection techniques in combination with multisegment injection protocols has enhanced analytical monitoring of Fmoc-based synthesis cycles [5] [6]. These methodologies achieve detection limits of 5 nanograms per milliliter in aqueous matrices and 25 nanograms per milliliter in plasma samples, with precision values ranging from 1.5 to 9.4 percent for intraday measurements [5] [6].

Rink Amide Resin Applications

Rink Amide resins serve as the preferred solid support for triptorelin synthesis, providing stable anchoring of the carboxyl-terminal glycine residue while facilitating subsequent amide formation [1] [7] [2]. The most commonly employed variants include Rink Amide AM and Rink Amide MBHA resins, with substitution levels typically ranging from 0.3 to 0.5 millimoles per gram [7] [8].

The preparation process begins with resin swelling in dichloromethane for a minimum of 2 hours, followed by Fmoc deprotection using 20 percent piperidine in dimethylformamide [7] [9]. Loading of the first amino acid proceeds through standard amide coupling protocols utilizing diisopropylcarbodiimide as activator and hydroxybenzotriazole as coupling agent [9]. Coupling efficiencies consistently exceed 98 percent when appropriate equivalents and reaction times are employed [1] [2].

Advanced applications incorporate microwave-assisted protocols that reduce coupling times to 10-20 seconds while maintaining high yields [7] [10]. These accelerated procedures employ temperature control between 20-40 degrees Celsius and utilize specialized microwave reactors designed for solid-phase synthesis applications [10].

Protection/Deprotection Chemistry

The protection strategy for triptorelin synthesis requires careful selection of side-chain protecting groups to ensure compatibility with the Fmoc/tert-butyl orthogonal scheme [11] [12]. Critical amino acid residues employ specific protection: arginine utilizes 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection, tyrosine and serine residues bear tert-butyl ethers, tryptophan employs tert-butyloxycarbonyl protection, and histidine utilizes trityl protection [8] [11].

The deprotection sequence follows established protocols with Fmoc removal achieved through 20 percent piperidine treatment for 1-20 minutes depending on the specific amino acid and coupling conditions [11] [13]. Side-chain deprotection occurs simultaneously with peptide cleavage using trifluoroacetic acid-based cocktails containing appropriate scavengers [11] [14].

Recent developments in protection chemistry include the application of 2,4-dimethylpent-3-yloxycarbonyl groups for tryptophan residues, providing enhanced stability to nucleophiles while maintaining acid lability [15]. This protecting group demonstrates superior performance in suppressing alkylation side reactions compared to traditional formyl protection, particularly important for tryptophan-containing sequences like triptorelin [15].

Solution-Phase Synthesis Alternatives

Solution-phase methodologies provide complementary approaches to solid-phase synthesis, particularly beneficial for large-scale production where reagent costs become significant factors [16] [17]. These methods employ conventional organic synthesis techniques with careful control of stereochemistry and side reactions throughout the assembly process [16].

Enzymatic approaches have been investigated for terminal modifications, including lipase-catalyzed esterification reactions in organic media [18] [17]. Porcine pancreatic lipase demonstrates catalytic activity for triptorelin acylation in benzene at 40 degrees Celsius with water activity maintained at 0.51 [17]. The optimal substrate molar ratio of lactic acid to triptorelin reaches 100:1, achieving 30 percent yield after 48 hours of reaction time [17].

The advantages of solution-phase synthesis include reduced raw material consumption and simplified purification requirements compared to solid-phase methods [16]. However, the increased number of reaction steps and potential for epimerization during coupling reactions limit widespread adoption for complex peptides like triptorelin [16].

Critical Synthetic Steps

Coupling Reaction Optimization

Optimization of coupling reactions represents a crucial factor in achieving high-yield triptorelin synthesis with minimal impurity formation [19] [20]. The selection of coupling reagents significantly impacts both reaction efficiency and product quality, with hydroxybenzotriazole and its derivatives providing optimal results for most amino acid combinations [21] [9].

Recent investigations demonstrate that in situ Fmoc removal protocols can streamline synthesis procedures by combining deprotection and coupling steps [21]. This approach eliminates washing steps between cycles, reducing overall synthesis time from 108 minutes to 27 minutes while maintaining crude purity above 97 percent [19].

Temperature optimization studies reveal that elevated temperatures up to 90 degrees Celsius can accelerate reactions without compromising product quality when combined with appropriate stirring conditions [19]. High-temperature fast stirring protocols achieve completion of difficult couplings, such as histidine incorporation, in significantly reduced timeframes compared to conventional methods [19].

Cleavage and Deprotection Protocols

Peptide cleavage from solid support requires careful optimization of acid cocktail composition to minimize side reactions while ensuring complete deprotection [11] [14] [13]. The standard protocol employs trifluoroacetic acid/triisopropylsilane/water in ratios of 95:2.5:2.5, providing effective cleavage for most sequences [13].

For triptorelin-specific applications, the cleavage cocktail may require modification to address the presence of multiple tryptophan residues and potential alkylation reactions [1] [11]. Alternative formulations incorporating 1,2-ethanedithiol or thioanisole provide enhanced protection against side reactions during the 38-42 minute cleavage period [10].

Microwave-assisted cleavage protocols demonstrate improved efficiency with reaction times reduced to 20 seconds while maintaining equivalent or superior purity profiles [10]. These accelerated procedures employ controlled heating at 30 revolutions per minute mixing to ensure uniform reagent distribution throughout the resin bed [10].

Cyclization and Terminal Modification Techniques

Although triptorelin maintains a linear structure, terminal modification techniques play crucial roles in optimizing stability and biological activity [22] [23]. The amino-terminal pyroglutamate residue forms spontaneously during synthesis or can be introduced through controlled cyclization of glutamine residues [24].

Advanced modification strategies employ clickable chemistry approaches for late-stage diversification [23]. Tryptophan-selective modifications utilize catalyst-free electrophilic sulfenylation with 8-quinoline thiosulfonates under trifluoroacetic acid conditions [23]. These reactions proceed at 30 degrees Celsius for 1-4 hours, achieving high selectivity for tryptophan residues without affecting other amino acids [23].

The incorporation of fluorinated groups through triptorelin modification demonstrates enhanced metabolic stability and prolonged half-life in biological systems [23]. Modified peptides bearing trifluoromethylthio or difluoromethylthio groups show improved serum stability with half-lives extending beyond 24 hours compared to 8 hours for unmodified peptides [23].

Purification Methodologies

Chromatographic Purification Strategies

Reversed-phase high-performance liquid chromatography serves as the primary purification method for triptorelin, offering excellent resolution of the target peptide from synthesis-related impurities [25] [26] [27]. The optimal separation conditions employ C18 stationary phases with acetonitrile-water gradient systems containing trifluoroacetic acid or other ion-pairing agents [28] [29].

Column specifications vary depending on the scale and purity requirements, with analytical separations typically employing 250×4.6 millimeter columns packed with 5 micrometer C18 particles [28] [29]. Preparative applications utilize larger diameter columns with similar stationary phase characteristics to accommodate increased sample loads while maintaining resolution [27].

Gradient optimization studies demonstrate that linear gradients from 20 to 40 percent acetonitrile over 60 minutes provide optimal separation for most triptorelin synthesis mixtures [26] [27]. Detection wavelengths of 210-230 nanometers offer sensitive monitoring of peptide elution while minimizing interference from mobile phase components [28] [29].

Alternative stationary phases including C4 and phenyl-modified silicas provide complementary selectivity for specific impurity profiles [27] [30]. C4 columns demonstrate particular utility for preparative applications, achieving purities exceeding 99 percent with recovery yields of 94.3 percent [27].

Impurity Profile Management

Comprehensive impurity profiling requires systematic identification and quantification of synthesis-related compounds, degradation products, and process-related contaminants [25] [28] [31]. High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry enables structural elucidation of unknown impurities through accurate mass determination and fragmentation pattern analysis [28].

The development of triptorelin-specific impurity methods focuses on resolution of critical pairs including amino acid deletion sequences, oxidized variants, and protecting group-related artifacts [31] [32]. Validation parameters encompass specificity, linearity, accuracy, precision, and solution stability across the anticipated concentration ranges [28] [31].

Acylation impurities represent a significant concern in microsphere formulations where poly(lactic-co-glycolic acid) degradation products can react with serine hydroxyl groups [33] [28]. These modifications form through nucleophilic attack on electrophilic carbonyl esters, resulting in stable amide bonds between the peptide and polymer fragments [28]. Advanced analytical methods identify up to 14 distinct acylation variants with retention times and mass spectral characteristics distinct from the parent compound [28].

Regulatory specifications typically limit individual impurities to maximum levels of 0.1-0.3 percent with total impurity content not exceeding 1-2 percent [31] [34]. Specialized purification protocols achieve individual impurity levels below 0.015 percent and total impurity content less than 0.04 percent [31].

Analytical Process Controls

HPLC Analysis Protocols

High-performance liquid chromatography analysis protocols for triptorelin incorporate multiple detection modes to ensure comprehensive quality assessment [5] [28] [29]. Standard protocols employ ultraviolet detection at 210-230 nanometers with C18 stationary phases and acetonitrile-water gradient systems [29].

The United States Pharmacopeia draft method specifies an InertSustain C18 column (150×3.9 millimeters, 5 micrometers) with a mobile phase consisting of acetonitrile and phosphate buffer (pH 6.9) [29]. Flow rates of 1.0 milliliter per minute and column temperatures of 40 degrees Celsius provide optimal separation conditions [29].

Validation parameters demonstrate excellent method performance with relative standard deviation values below 0.17 percent for peak area measurements and linear calibration ranges spanning 0.5-5.2 micrograms per milliliter [28]. Limit of detection values typically range from 0.2-0.5 micrograms per milliliter depending on the specific instrumentation and matrix complexity [28].

Advanced protocols incorporate diode array detection for peak purity assessment and spectral library matching [32]. These multidimensional approaches enhance confidence in peak identification and enable detection of co-eluting impurities that might escape single-wavelength monitoring [32].

Mass Spectrometry Applications in Quality Control

Mass spectrometric detection provides unparalleled specificity and sensitivity for triptorelin analysis, enabling quantification at picogram levels in complex biological matrices [35] [5] [36]. Electrospray ionization in positive ion mode produces characteristic multiply charged ions at mass-to-charge ratios of 656.5 and related values for modified variants [36] [37].

Multiple reaction monitoring transitions focus on specific product ions including the characteristic 249.1 mass-to-charge ratio fragment common to triptorelin and its analogs [36] [37]. Collision energies of 30 electronvolts provide optimal fragmentation efficiency while maintaining adequate precursor ion transmission [37].

Tandem mass spectrometry applications achieve remarkable sensitivity with lower limits of quantification reaching 10 picograms per milliliter in plasma matrices [35] [38]. These methods incorporate solid-phase extraction sample preparation to concentrate analytes and remove matrix interferences [35] [36].

Quality control applications extend beyond simple quantification to include impurity identification and structural characterization [28]. High-resolution time-of-flight mass spectrometry enables determination of elemental compositions and facilitates elucidation of unknown degradation pathways [28].

Industrial Scale Production Considerations

Industrial production of triptorelin requires careful scaling of all synthetic procedures while maintaining stringent quality control throughout the manufacturing process [39] [40] [41]. Current market projections indicate global demand will reach approximately 822 million United States dollars by 2031, with compound annual growth rates of 4.5 percent [40].

Major manufacturers including Ipsen, Ferring, Chengdu Tiantaishan, TECNOFARMA, and Changchun Gensci dominate the market with the top three vendors accounting for approximately 90 percent of revenue [39] [40]. Production facilities require investments ranging from 5-50 million dollars depending on capacity and automation levels [39].

Scale-up considerations encompass reactor design, mixing efficiency, temperature control, and reagent handling systems capable of processing batches from 100-1000 kilograms annually [39]. Automated synthesis equipment enables reproducible production while minimizing operator exposure to hazardous reagents [37].

Regulatory compliance necessitates implementation of Good Manufacturing Practice protocols with comprehensive documentation and change control procedures [34]. Validation activities encompass analytical method qualification, process parameter studies, and stability assessments under various storage conditions [34].

Cost optimization strategies focus on yield improvement, waste minimization, and raw material sourcing efficiency [39]. Process modifications can achieve cost reductions of 20-40 percent through optimization of reaction conditions, purification protocols, and analytical testing procedures [39].

Environmental considerations increasingly influence production decisions, with emphasis on green chemistry principles and sustainable manufacturing practices [3] [4]. Implementation of environmentally friendly solvents and reagents reduces waste disposal costs while improving worker safety profiles [4].

Quality assurance programs incorporate real-time monitoring of critical process parameters combined with comprehensive final product testing [5] [28]. Advanced analytical capabilities enable detection of trace impurities and ensure compliance with increasingly stringent regulatory requirements [31] [34].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

17

Exact Mass

1310.63087474 g/mol

Monoisotopic Mass

1310.63087474 g/mol

Heavy Atom Count

95

UNII

9081Y98W2V

Sequence

XHWSYWLRPG

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Triptorelin is indicated for the palliative treatment of advanced prostate cancer.
FDA Label
For the synchronisation of ovulation in weaned sows to enable a single fixed-time artificial insemination.

Livertox Summary

Triptorelin is a gonadotropin releasing hormone (GnRH) agonist that is a potent inhibitor of the synthesis of testosterone (in men) and estrogen (in women) and is used to treat advanced prostate cancer. Triptorelin is associated with a low rate of transient serum enzyme elevations during therapy, but has not been linked convincingly to cases of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Pharmacology

The first administration of triptorelin is followed by a transient surge of follicle stimulating hormone (FSH), luteinizing hormone (LH), estradiol,and testosterone. The time, peak and decline of testosterone in the body varies depending on the dose administered. This initial surge is often responsible for worsening of prostate cancer symptoms such as urethral or bladder outlet obstruction, bone pain, spinal cord injury and hematuria in the early stages. A sustained decrease in FSH and LH, and significant reduction of testicular steroidogenesis is usually seen 2-4 weeks post-initiation of therapy. This result is a reduction of serum testosterone to levels which are typically seen in surgically castrated men. Ultimately, tissues and functions that require these hormones become inactive. The effects of triptorelin can usually be reversed once the drug is discontinued.
Triptorelin is a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, triptorelin reversibly represses gonadotropin secretion. After chronic, continuous administration, this agent effects sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis. Serum testosterone concentrations may fall to levels typically observed in surgically castrated men. (NCI04)
Triptorelin Pamoate is the pamoate salt of triptorelin, a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, triptorelin reversibly represses gonadotropin secretion after prolonged administration. After chronic, continuous administration, a sustained decrease in LH, FSH and testicular and ovarian steroidogenesis is observed. The serum testosterone concentration may fall to levels typically seen in surgically castrated men. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02A - Hormones and related agents
L02AE - Gonadotropin releasing hormone analogues
L02AE04 - Triptorelin

Mechanism of Action

Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

Health Hazard

Other CAS

57773-63-4

Absorption Distribution and Excretion

Following IV administration of triptorelin, triptorelin is completely absorbed.
Elimination of triptorelin involves both the kidneys and the liver.
After a single IV dose of 0.5mg, the volume of distribution of triptorelin peptide in healthy males was 30 - 33L.
In healthy male volunteers, total clearance of triptorelin was 211.9 mL/min.

Metabolism Metabolites

The metabolism of triptorelin in humans is not well understood; however, metabolism likely does not involve hepatic enzymes such as cytochrome P450. Whether or not triptorelin affects, or how it affects other metabolizing enzymes is also poorly understood. Triptorelin has no identified metabolites.

Wikipedia

Triptorelin
Dimethoxymethane

FDA Medication Guides

Triptodur Kit
Triptorelin Pamoate
FOR SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR
ARBOR PHARMS LLC
04/22/2022

Biological Half Life

The pharmacokinetics of triptorelin follows a 3 compartment model. The half lives are estimated to be 6 minutes, 45 minutes, and 3 hours respectively.

Use Classification

Veterinary drugs -> Pituitary and hypothalamic hormones and analogues -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Lasorella S, Porto R, Iezzi ML, Pistone C, Marseglia GL, Verrotti A, Brambilla
I. Comparison of triptorelin acetate vs triptorelin pamoate in the treatment of
Central precocious puberty (CPP): a retrospective study. Gynecol Endocrinol. 2019
Aug 23:1-3. doi: 10.1080/09513590.2019.1655726. [Epub ahead of print] PubMed
PMID: 31441342.


2: Jiang J, Gao S, Xu J. Efficacy and Safety of gonadotropin-releasing hormone
(GnRH) Agonists Triptorelin Acetate and Cetrorelix Acetate in Assisted
Reproduction. Med Sci Monit. 2018 Nov 8;24:7996-8000. doi: 10.12659/MSM.911345.
PubMed PMID: 30405094; PubMed Central PMCID: PMC6237043.


3: Xue H, Liu M, Hao W, Li Y. Clinical evaluation of laparoscopic surgery
combined with triptorelin acetate in patients with endometriosis and infertility.
Pak J Med Sci. 2018 Sep-Oct;34(5):1064-1069. doi: 10.12669/pjms.345.15574. PubMed
PMID: 30344551; PubMed Central PMCID: PMC6191787.


4: Chan Ng P, Huang CH, Rajakulendran M, Tan MM, Wang PP, Tay LQ, Goh SY, Shek
LP, Tham EH. Successful desensitization to gonadotropin-releasing hormone
analogue triptorelin acetate using a sustained-release depot preparation. Pediatr
Allergy Immunol. 2018 Sep;29(6):660-663. doi: 10.1111/pai.12927. Epub 2018 Jun
21. PubMed PMID: 29809285.


5: Sinclair CD, Webel SK, Douthit TL, Murray LW, Jager AL, Grieger DM, Kouba JM.
Evaluation of an intravaginal triptorelin acetate gel for inducing ovulation in
mares. J Anim Sci. 2017 Aug;95(8):3631-3638. doi: 10.2527/jas.2017.1373. PubMed
PMID: 28805910.


6: Zenaty D, Blumberg J, Liyanage N, Jacqz-Aigrain E, Lahlou N, Carel JC;
Co-Investigators. A 6-Month Trial of the Efficacy and Safety of Triptorelin
Pamoate (11.25 mg) Every 3 Months in Children with Precocious Puberty: A
Retrospective Comparison with Triptorelin Acetate. Horm Res Paediatr.
2016;86(3):188-195. Epub 2016 Sep 7. PubMed PMID: 27603324.


7: Fawzy M, Mesbah Y. Comparison of dienogest versus triptorelin acetate in
premenopausal women with adenomyosis: a prospective clinical trial. Arch Gynecol
Obstet. 2015 Dec;292(6):1267-71. doi: 10.1007/s00404-015-3755-5. Epub 2015 May
20. PubMed PMID: 25990480.


8: Yan-hua C, Fang L, Shi N. [Clinical effects of shen-nourishing and
menstruation-regulating method combined with triptorelin acetate injection on
patient with luteinized unruptured follicle syndrome]. Zhongguo Zhong Xi Yi Jie
He Za Zhi. 2011 Dec;31(12):1604-6. Chinese. PubMed PMID: 22384543.


9: Di Nardo MA, Annunziata ML, Ammirabile M, Di Minno MN, Ruocco AL, De Falco M,
Di Lieto A. Pelvic adhesion and gonadotropin-releasing hormone analogue: effects
of triptorelin acetate depot on coagulation and fibrinolytic activities. Reprod
Sci. 2012 Jun;19(6):615-22. doi: 10.1177/1933719111428517. Epub 2012 Feb 16.
PubMed PMID: 22344729.


10: Abashzadeh Sh, Dinarvand R, Sharifzadeh M, Hassanzadeh G, Amini M, Atyabi F.
Formulation and evaluation of an in situ gel forming system for controlled
delivery of triptorelin acetate. Eur J Pharm Sci. 2011 Nov 20;44(4):514-21. doi:
10.1016/j.ejps.2011.09.011. Epub 2011 Sep 16. PubMed PMID: 21946260.

Explore Compound Types